3-tert-Butyl-2-pyrazolin-5-one
Overview
Description
3-tert-Butyl-2-pyrazolin-5-one is an organonitrogen heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is characterized by a tert-butyl group attached to a pyrazoline ring, making it a valuable compound in various chemical and industrial applications.
Mechanism of Action
- The primary targets of 3-tert-Butyl-2-pyrazolin-5-one are diverse. It acts as:
- Affected pathways include:
- Impact on Bioavailability : High bioavailability due to efficient absorption and minimal first-pass metabolism .
- At the molecular level, this compound:
- Environmental factors influence its efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-tert-Butyl-2-pyrazolin-5-one typically involves the reaction of pyrazoline with tert-butyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazoline derivatives.
Scientific Research Applications
3-tert-Butyl-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as an anti-inflammatory and antioxidant agent.
Comparison with Similar Compounds
- 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
- 3-tert-Butyl-4,5-dihydro-1H-pyrazol-5-one
Comparison:
- Uniqueness: 3-tert-Butyl-2-pyrazolin-5-one is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
- Chemical Properties: It has a higher melting point and different reactivity patterns compared to similar compounds .
Properties
IUPAC Name |
3-tert-butyl-1,4-dihydropyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOHRWEOSDGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334343 | |
Record name | 3-tert-Butyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-68-5 | |
Record name | 3-tert-Butyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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